molecular formula C8H10F2N4 B2398905 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine CAS No. 869943-10-2

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine

Cat. No.: B2398905
CAS No.: 869943-10-2
M. Wt: 200.193
InChI Key: KAUDBIDUNQLYCR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine typically involves the reaction of cyclopropylamine with difluoromethylpyrimidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a difluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N4/c9-7(10)6-3-5(4-1-2-4)12-8(13-6)14-11/h3-4,7H,1-2,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUDBIDUNQLYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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